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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sulfur volatile profiles across various

cultivars of Allium cepa (onion), supported by experimental data. The composition and

concentration of these organosulfur compounds are of significant interest due to their

contribution to flavor, aroma, and potential therapeutic properties.[1][2] This analysis aims to

offer a comprehensive resource for researchers in the fields of food science, natural product

chemistry, and pharmacology.

Quantitative Analysis of Sulfur Volatiles
The concentration and composition of sulfur volatiles exhibit considerable variation among

different onion varieties.[3] These differences can be attributed to genetic factors, growing

conditions, and post-harvest handling.[3][4][5] The following tables summarize the quantitative

data on key sulfur compounds identified in various Allium cepa cultivars from several studies.

Pungency, a key characteristic of onions, is often quantitatively assessed by measuring the

enzymatically produced pyruvic acid.[6][7]

Table 1: Pyruvic Acid and Thiosulfinate Concentrations in Selected Allium cepa Varieties
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Allium cepa Variety

Enzymatically
Produced Pyruvic
Acid (μmol/g fresh
wt)

Thiosulfinate
Concentration
(calculated)

Reference

"Diamant" (white

onion)
42 - 222

Calculated as 1/2

mole per mole of

pyruvic acid

[6][7]

"Rubiniu" (red onion) 42 - 222

Calculated as 1/2

mole per mole of

pyruvic acid

[6][7]

Note: The range provided for pyruvic acid reflects the general findings for low pungent cultivars

in the cited study.

Table 2: Relative Abundance of Major Sulfur Volatile Compounds in Different Onion Types

Compound
White Onion
(%)

Yellow Onion
(%)

Red Onion (%) Reference

Sulfur

Compounds

(total)

51-64 51-64 51-64 [8][9]

Dipropyl disulfide Dominant Dominant Dominant [2][10][11]

Methyl propyl

trisulfide
Present Present Present [11]

(E)-1-(prop-1-en-

1-yl)-2-

propyldisulfane

Present Present Present [11]

1-Propanethiol Present Present Present [2][11]

Note: The percentages for total sulfur compounds represent the proportion of the total volatile

metabolites detected.
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Biosynthesis of Sulfur Volatiles in Allium cepa
The characteristic aroma of onions is generated upon tissue damage. In intact cells, non-

volatile sulfur-containing precursors, primarily S-alk(en)yl-L-cysteine sulfoxides (ACSOs), are

stored in the cytoplasm.[1][2][6] When the onion bulb is cut or crushed, the enzyme alliinase,

located in the vacuole, is released and comes into contact with the ACSOs.[1] This enzymatic

reaction rapidly produces unstable sulfenic acids, which then undergo further spontaneous

reactions to form a complex mixture of volatile sulfur compounds, including thiosulfinates,

thiosulfonates, and various sulfides.[1][12][13] The primary precursor in onions is isoalliin (S-

propenyl-L-cysteine sulfoxide).[1][13]
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Biosynthesis of sulfur volatiles in onions.

Experimental Protocols
The analysis of sulfur volatiles in Allium cepa is most commonly performed using Headspace

Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass

Spectrometry (GC-MS).[8][10][14] This technique allows for the extraction and separation of

volatile compounds from the sample matrix for identification and quantification.

1. Sample Preparation:

Fresh onion bulbs are selected, and the outer dry layers are removed.

A specific mass of the onion tissue (e.g., 20 g) is homogenized or juiced to initiate the

enzymatic reactions that produce the volatile compounds.[6][15]
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The homogenate is allowed to stand for a defined period (e.g., 15 minutes) at room

temperature to allow for the development of the volatile profile.[6]

2. Headspace Solid-Phase Microextraction (HS-SPME):

The prepared sample is placed in a sealed vial.

An SPME fiber coated with a specific stationary phase (e.g., 50/30 μm DVB/CAR/PDMS) is

exposed to the headspace above the sample.[14]

The extraction is carried out at a controlled temperature (e.g., 50-60°C) for a specific

duration (e.g., 15-75 minutes) with agitation to facilitate the adsorption of volatile compounds

onto the fiber.[8][14][15]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

The SPME fiber is then introduced into the heated injection port of the gas chromatograph,

where the adsorbed volatiles are desorbed.[8]

The volatile compounds are separated based on their boiling points and interaction with the

stationary phase of the GC column (e.g., DB-WAX).[8]

The separated compounds are then introduced into the mass spectrometer, which ionizes

them and detects the fragments based on their mass-to-charge ratio.[6]

Identification of the compounds is achieved by comparing the obtained mass spectra with

reference libraries (e.g., Wiley9).[6]
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Workflow for onion volatile analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1219000?utm_src=pdf-body-img
https://www.benchchem.com/product/b1219000?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. mdpi.com [mdpi.com]

2. Comparison of Organosulfur and Amino Acid Composition between Triploid Onion Allium
cornutum Clementi ex Visiani, 1842, and Common Onion Allium cepa L., and Evidences for
Antiproliferative Activity of Their Extracts - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. jfda-online.com [jfda-online.com]

7. researchgate.net [researchgate.net]

8. Frontiers | Unraveling volatile metabolites in pigmented onion (Allium cepa L.) bulbs
through HS-SPME/GC–MS-based metabolomics and machine learning [frontiersin.org]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

11. Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and
Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

12. aaspjournal.org [aaspjournal.org]

13. An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia
of Garlic - PMC [pmc.ncbi.nlm.nih.gov]

14. Analysis of Volatile Flavor Components in Three Onion by Headspace Solid Phase
Microextraction Combined with Gas Chromatography-Mass Spectrometry [agris.fao.org]

15. Development of an Untargeted Method for the Analysis of the Volatile Profile of Onions
via Solid-Phase Microextraction Arrow-Headspace-Gas Chromatography-Mass Spectrometry
Using Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Examination of Sulfur Volatiles in
Diverse Allium cepa Varieties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1219000#comparative-study-of-sulfur-volatiles-in-
different-allium-cepa-varieties]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.mdpi.com/2304-8158/10/8/1680
https://pmc.ncbi.nlm.nih.gov/articles/PMC7020437/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7020437/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7020437/
https://www.researchgate.net/publication/277995572_Quantifying_Onion_Flavor_Compounds_Responding_to_Sulfur_Fertility-Sulfur_Increases_Levels_of_Alkenyl_Cysteine_Sulfoxides_and_Biosynthetic_Intermediates
https://www.researchgate.net/publication/51029971_Genotypic_variation_in_the_sulfur_assimilation_and_metabolism_of_onion_Allium_cepa_L_I_Plant_composition_and_transcript_accumulation
https://www.researchgate.net/publication/287893856_Factors_affecting_quality_traits_of_onion_Allium_cepa_L_bulbs_for_the_production_of_onion_juice_concentrate_and_onion_oil
https://www.jfda-online.com/cgi/viewcontent.cgi?article=1853&context=journal
https://www.researchgate.net/publication/262880436_Sulfur_compounds_identification_and_quantification_from_Allium_spp_fresh_leaves
https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2025.1582576/full
https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2025.1582576/full
https://www.researchgate.net/publication/351818335_Comparative_analysis_of_volatile_profiles_and_phenolic_compounds_of_Four_Southern_Italian_onion_Allium_cepa_L_Landraces
https://www.researchgate.net/publication/226441863_Determination_of_fresh_onion_Allium_cepa_L_volatiles_by_solid_phase_microextraction_combined_with_gas_chromatography-mass_spectrometry
https://pmc.ncbi.nlm.nih.gov/articles/PMC9736120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9736120/
https://www.aaspjournal.org/uploads/155/9391_pdf.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6864437/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6864437/
https://agris.fao.org/search/en/providers/122436/records/675ac2a10ce2cede71d06bc7
https://agris.fao.org/search/en/providers/122436/records/675ac2a10ce2cede71d06bc7
https://pubmed.ncbi.nlm.nih.gov/39363479/
https://pubmed.ncbi.nlm.nih.gov/39363479/
https://pubmed.ncbi.nlm.nih.gov/39363479/
https://www.benchchem.com/product/b1219000#comparative-study-of-sulfur-volatiles-in-different-allium-cepa-varieties
https://www.benchchem.com/product/b1219000#comparative-study-of-sulfur-volatiles-in-different-allium-cepa-varieties
https://www.benchchem.com/product/b1219000#comparative-study-of-sulfur-volatiles-in-different-allium-cepa-varieties
https://www.benchchem.com/product/b1219000#comparative-study-of-sulfur-volatiles-in-different-allium-cepa-varieties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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